(Naphthalen-1-yl)methyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a naphthalene ring attached to a methyl 2,2-dimethylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate typically involves the esterification reaction between naphthalen-1-ylmethanol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group into an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOH in aqueous solution, NH₃ in ethanol.
Major Products Formed:
Oxidation: Naphthalen-1-ylmethanoic acid, 2,2-dimethylpropanone.
Reduction: Naphthalen-1-ylmethanol, 2,2-dimethylpropanol.
Substitution: Naphthalen-1-ylmethylamine, 2,2-dimethylpropanoic acid derivatives.
Scientific Research Applications
Chemistry: (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release naphthalen-1-ylmethanol and 2,2-dimethylpropanoic acid. These products can then participate in various biochemical pathways, influencing cellular processes. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Naphthalen-1-ylmethanol: Shares the naphthalene ring structure but lacks the ester group.
2,2-Dimethylpropanoic acid: Contains the same 2,2-dimethylpropanoate moiety but without the naphthalene ring.
Methyl 2,2-dimethylpropanoate: Similar ester structure but with a methyl group instead of the naphthalene ring.
Uniqueness: (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is unique due to the combination of the naphthalene ring and the 2,2-dimethylpropanoate ester group. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
72681-59-5 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)15(17)18-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI Key |
NPZJDWAPUODSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.